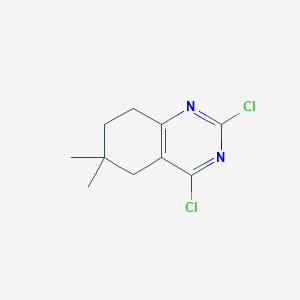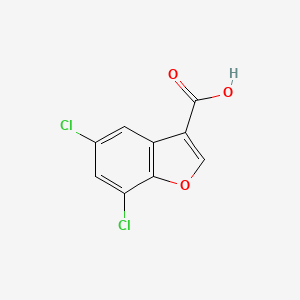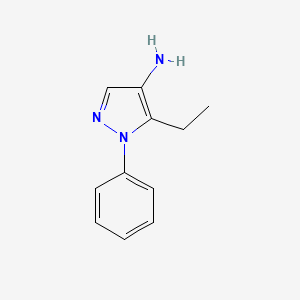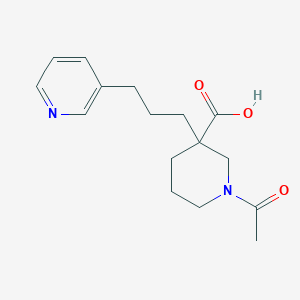
3-Bromo-2-méthylbenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de dérivés de benzimidazole
3-Bromo-2-méthylbenzamide: est utilisé dans la synthèse de dérivés de benzimidazole, qui sont des composés ayant une large gamme d'applications thérapeutiques . Ces dérivés sont étudiés pour leur potentiel en tant qu'agents anticancéreux en raison de leur analogie structurale avec les nucléotides présents dans le corps humain. La modification des groupes fonctionnels sur la structure de base du benzimidazole peut améliorer considérablement sa bioactivité, conduisant au développement de nouveaux médicaments pour le traitement du cancer .
Activité anticancéreuse
Le composé sert de précurseur dans la création de molécules ayant des propriétés anticancéreuses. Des recherches ont montré que les substituants sur l'échafaudage du benzimidazole, tels qu'un groupe méthyle en position 5 (6), peuvent influencer l'activité anticancéreuse. Les groupes donneurs d'électrons sur la structure ont été associés à une augmentation des effets anticancéreux, tandis que les groupes attracteurs d'électrons ont tendance à diminuer cette activité .
Propriétés antibactériennes et antioxydantes
Des études ont montré que les composés benzamides, y compris ceux dérivés du This compound, présentent des propriétés antibactériennes et antioxydantes. Cela les rend précieux dans le développement de nouveaux agents antibactériens et d'antioxydants pour diverses applications dans la recherche scientifique et la médecine .
Intermédiaires de synthèse organique
En tant qu'intermédiaire en synthèse organique, le This compound est crucial pour la préparation de divers composés organiques. Son rôle dans la facilitation de la synthèse de molécules complexes est essentiel dans les produits pharmaceutiques, les produits agrochimiques et les sciences des matériaux .
Applications en science des matériaux
La réactivité et les caractéristiques structurales du composé le rendent approprié pour la création de matériaux aux propriétés spécifiques. Il peut être utilisé pour développer de nouveaux polymères, revêtements et autres matériaux qui nécessitent une conception moléculaire et une fonctionnalité précises .
Chimie analytique
En chimie analytique, le This compound peut être utilisé comme composé standard ou de référence. Sa structure et ses propriétés bien définies permettent son utilisation dans l'étalonnage des instruments, la validation des méthodes et la réalisation d'études comparatives .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes . The specific targets of 3-Bromo-2-methylbenzamide would depend on its chemical structure and the biological system in which it is introduced.
Mode of Action
Brominated compounds often act through mechanisms such as free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that many small molecules can influence metabolic pathways . The exact pathways affected would depend on the specific targets of 3-Bromo-2-methylbenzamide and how its interaction with these targets alters their function.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The interaction of brominated compounds with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-Bromo-2-methylbenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-methylbenzamide has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Bromo-2-methylbenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, 3-Bromo-2-methylbenzamide may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methylbenzamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methylbenzamide is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Bromo-2-methylbenzamide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, potentially leading to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Bromo-2-methylbenzamide can lead to toxic or adverse effects, such as cellular damage or altered metabolic function.
Metabolic Pathways
3-Bromo-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, 3-Bromo-2-methylbenzamide may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within cells.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methylbenzamide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, 3-Bromo-2-methylbenzamide may bind to transport proteins that facilitate its movement across cellular membranes, affecting its distribution within tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-2-methylbenzamide can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells . For example, 3-Bromo-2-methylbenzamide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
3-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVXZARJCFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)





![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)



